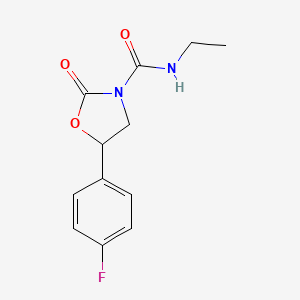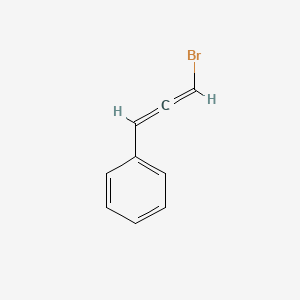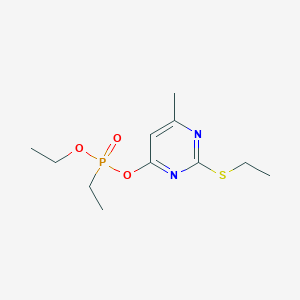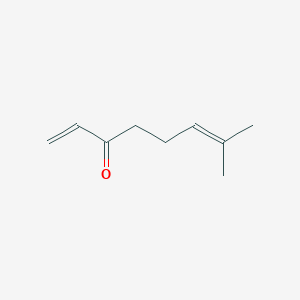
7-Methylocta-1,6-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylocta-1,6-dien-3-one, also known as 1,6-Octadien-3-one,7-methyl, is an organic compound with the molecular formula C9H14O and a molecular weight of 138.207 g/mol . This compound is characterized by its unique structure, which includes a ketone group and a conjugated diene system. It is commonly used in various chemical and industrial applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylocta-1,6-dien-3-one typically involves the reaction of 4-Hexenal with vinylmagnesium bromide, followed by oxidation . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound .
化学反応の分析
Types of Reactions: 7-Methylocta-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted alkenes.
科学的研究の応用
7-Methylocta-1,6-dien-3-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Methylocta-1,6-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to its conjugated diene system and ketone group, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as antimicrobial activity .
類似化合物との比較
3,7-Dimethylocta-1,6-dien-3-yl acetate: Similar in structure but with an acetate group instead of a ketone.
Linalool: A related compound with a similar carbon skeleton but different functional groups.
Uniqueness: 7-Methylocta-1,6-dien-3-one is unique due to its specific combination of a conjugated diene system and a ketone group, which imparts distinct reactivity and versatility in chemical reactions. This makes it valuable in various applications, from synthetic chemistry to industrial production .
特性
CAS番号 |
24903-94-4 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
7-methylocta-1,6-dien-3-one |
InChI |
InChI=1S/C9H14O/c1-4-9(10)7-5-6-8(2)3/h4,6H,1,5,7H2,2-3H3 |
InChIキー |
FVAZRTUEFHNRTR-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=O)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
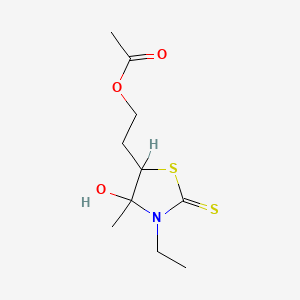
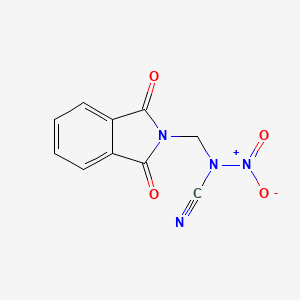
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
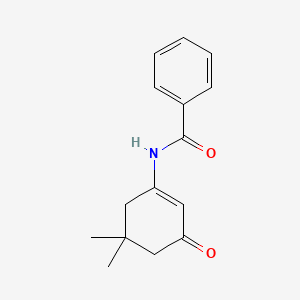
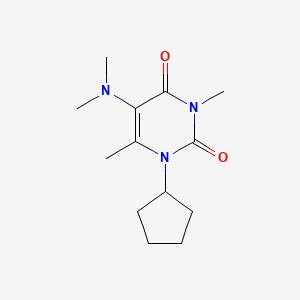
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)
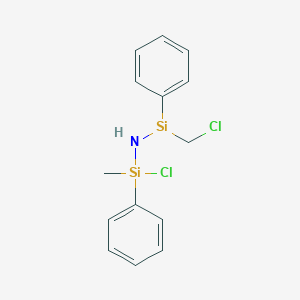
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)
![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
